Marko Weimar,
Matthew J Fuchter
PMID: 23069777
DOI:
10.1039/c2ob26806j
Abstract
The challenging coupling of 10-halobenzo[h]quinolines with ortho-substituted aryl boronic acids has been achieved using Pd(OAc)(2)/P(O)Ph(3) as the catalytic system. High yields were obtained for diversely functionalised substrates under mild reaction conditions.
Anton J Stasyuk,
Michał K Cyrański,
Daniel T Gryko,
Miquel Solà
PMID: 26579756
DOI:
10.1021/ct501100t
Abstract
An unprecedented type of excited state intramolecular proton transfer in a series of benzo[h]quinoline (BHQ) derivatives substituted at position 10 with strong CH acid character is described using density functional theory/time-dependent density functional theory computational approaches with a hybrid functional and the 6-311++G(d,p) triple-ξ quality basis set. Our results show that for 10-malononitrile-substituted BHQ (2CNBHQ) the excited state intramolecular proton transfer C-H···N reaction is a barrierless process. Calculations also reveal that the reaction profiles of the 4-amino-substituted 2CNBHQ show a large dependence on the polarity of the environment.
Salman A Khan,
Abdullah M Asiri,
Saad H Al-Thaqafy,
Hassan M Faidallah,
Samy A El-Daly
PMID: 24934972
DOI:
10.1016/j.saa.2014.05.013
Abstract
Two synthetic pathways were adopted to synthesize the target 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles. Structure of the synthesized compounds has been characterized based on FT-IR, (1)H NMR, (13)C NMR and elemental analyses. UV-Vis and fluorescence spectroscopy measurements provided that all compounds are good absorbent and fluorescent. Fluorescence polarity study demonstrated that these compounds were sensitive to the polarity of the microenvironment provided by different solvents. In addition, spectroscopic and physicochemical parameters, including singlet absorption, extinction coefficient, Stokes shift, oscillator strength and dipole moment were investigated in order to explore the analytical potential of synthesized compounds.
Hanumantharao Paritala,
Steven M Firestine
PMID: 19243943
DOI:
10.1016/j.bmcl.2009.02.016
Abstract
G-quadruplexes are unusual structures formed from guanine-rich sequences of nucleic acids. G-quadruplexes have been postulated to play important roles in a number of biological systems including gene regulation and the inhibition of enzyme function. Recently, our laboratory reported on the synthesis and evaluation of a triaza-cyclopentaphenanthrene compound which bound to G-quadruplexes with good affinity and selectivity. This compound contains a 4-pyridone group which has not been previously utilized in other quadruplex binding agents. In this Letter, we describe the synthesis and evaluation of 4-pyridone containing 2- and 3-carboxy-benzoquinolines as G-quadruplex binding agents. We find that these compounds are capable of binding G-quadruplexes with a K(a) in the range of 3 x 10(5)M(-1) and with a 10-fold selectivity for quadruplex over duplex DNA.
Ping-Chieh Hsieh,
Shih-Han Hsu,
Chon-Lin Lee,
Peter Brimblecombe
PMID: 20821621
DOI:
10.1002/etc.220
Abstract
The binding constant (K(DOC)) between humic acid and the nitrogen-containing polycyclic aromatic compound (N-PAC), benzo[h]quinoline, was measured at varying pH levels using fluorescence quenching (FQ). Because fluorescence characteristics of benzo[h]quinoline change with pH, determination required two optimum sets of excitation and emission wavelength pairs. A simple mixing model was used to eliminate the inherent fluorescence interference between benzo[h]quinoline and its protonated form, benzo[h]quinolinium, when estimating binding constants. Hydrophobic interaction is likely to control the binding between humic acid and benzo[h]quinoline and benzo[h]quinolinium, in lower and higher pH ranges (pH <3, pH >6). In contrast, cation exchange seems to control the binding affinity of benzo[h]quinolinium in the middle range of pH. The estimates of K(DOC) were up to 70% smaller after elimination of interference. This indicates that the contribution of the minor form influences estimates of the K(DOC)-pH trend for benzo[h]quinoline, and potentially explains the large discrepancy reported in the literature between results based on using FQ and those based on equilibrium dialysis methods. Previous FQ measurements overestimate K(DOC) at some pH values and lead to an underestimation of bioavailability in an aquatic environment. The application of our models appears to be necessary when using FQ for determining the K(DOC)-pH trend for organic compounds with acid-base pair analogs.
E C Riesgo,
Y Z Hu,
F Bouvier,
R P Thummel,
D V Scaltrito,
G J Meyer
PMID: 11421687
DOI:
10.1021/ic010297h
Abstract
The Friedländer condensation was employed to synthesize two series of 3,3'-polymethylene bridged ligands, L, based on 2-(2'-pyridyl)-benzo[h]quinoline and 2,2'-bibenzo[h]quinoline (BHQ) along with the fully aromatic naphtho[1,2-b]-1,10-phenanthroline. Complexes [Cu(L)(2)](+) were prepared as their perchlorate or hexafluorophosphate salts. The solution state structures were analyzed by NMR and shielding effects reflected significant interligand pi-stacking interaction in the complexes. Solid-state structures of the complexes where L = 3,3'-tetramethylene-2,2'-bibenzo[h]quinoline or naphtho[1,2-b]-1,10-phenanthroline were determined by X-ray analysis. The tetramethylene bridged complex showed a highly distorted coordination geometry with the BHQ rings of opposing ligands pi-stacked at a interplanar distance of about 3.37 A. Complexes of the BHQ series showed a pronounced MLCT absorption maximum which shifted bathochromically from 496 to 610 nm as the 3,3'-bridge decreased from 4 to 2 carbons. The BHQ complexes luminesced strongly in CH(2)Cl(2) solution and the tetramethylene-bridged system showed the longest yet recorded excited-state lifetime for a copper MLCT excited state, tau = 5.3 micros and Phi = 0.10.
Halehatty R Prakash Naik,
Halehatty S Bhojya Naik,
Thangali R Ravikumar Naik,
H Raja Naika,
K Gouthamchandra,
Riaz Mahmood,
B M Khadeer Ahamed
PMID: 18722035
DOI:
10.1016/j.ejmech.2008.07.006
Abstract
We have characterized a new class of 2-mercapto/2-selenobenzo[h]quinoline-3-carbaldehyde (3/4). Antibacterial potential of these compounds against a wide range of gram-positive and gram-negative bacteria was studied. The selenium containing compound 4 showed significant inhibition zone on Staphylococcus aureus (22.76+/-0.14), Bacillus subtilis (20.63+/-0.24), and Streptococcus pyogenes (19.54+/-0.20) over sulfur containing compound 3. To validate the ethnotherapeutic claims of the synthetic compounds in skin diseases, wound healing activity was studied, besides antioxidant activity to understand the mechanism of wound healing. The interaction behavior of these compounds with DNA was investigated by absorption spectra (obtained K(b) constant for 3 is 2.7x10(5) and for 4 is 3.8x10(6)), viscosity, and thermal denaturation studies. Finally, the results show that the DNA intercalated 3/4 compounds are strong antioxidants; they show significant wound healing activity and protect oxidative DNA damage from harmful free radical reactions.
Jarosław J Panek,
Joanna Zasada,
Bartłomiej M Szyja,
Beata Kizior,
Aneta Jezierska
PMID: 34069244
DOI:
10.3390/ijms22105220
Abstract
The O-H...N and O-H...O hydrogen bonds were investigated in 10-hydroxybenzo[h]quinoline (HBQ) and benzo[h]quinoline-2-methylresorcinol complex in vacuo, solvent and crystalline phases. The chosen systems contain analogous donor and acceptor moieties but differently coupled (intra- versus intermolecularly). Car-Parrinello molecular dynamics (CPMD) was employed to shed light onto principle components of interactions responsible for the self-assembly. It was applied to study the dynamics of the hydrogen bonds and vibrational features as well as to provide initial geometries for incorporation of quantum effects and electronic structure studies. The vibrational features were revealed using Fourier transformation of the autocorrelation function of atomic velocity and by inclusion of nuclear quantum effects on the O-H stretching solving vibrational Schrödinger equation a posteriori. The potential of mean force (Pmf) was computed for the whole trajectory to derive the probability density distribution and for the O-H stretching mode from the proton vibrational eigenfunctions and eigenvalues incorporating statistical sampling and nuclear quantum effects. The electronic structure changes of the benzo[h]quinoline-2-methylresorcinol dimer and trimers were studied based on Constrained Density Functional Theory (CDFT) whereas the Electron Localization Function (ELF) method was applied for all systems. It was found that the bridged proton is localized on the donor side in both investigated systems in vacuo. The crystalline phase simulations indicated bridged proton-sharing and transfer events in HBQ. These effects are even more pronounced when nuclear quantization is taken into account, and the quantized Pmf allows the proton to sample the acceptor area more efficiently. The CDFT indicated the charge depletion at the bridged proton for the analyzed dimer and trimers in solvent. The ELF analysis showed the presence of the isolated proton (a signature of the strongest hydrogen bonds) only in some parts of the HBQ crystal simulation. The collected data underline the importance of the intramolecular coupling between the donor and acceptor moieties.